2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a useful research compound. Its molecular formula is C23H21FN6O2S and its molecular weight is 464.52. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect calcium signaling and phosphodiesterase activity, suggesting potential pathways of interest .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its pharmacokinetics, including absorption, distribution, metabolism, and excretion, would need to be studied in preclinical and clinical trials to determine its bioavailability and potential as a therapeutic agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without more information on its mechanism of action and pharmacokinetics, it’s difficult to predict how these factors might affect this compound .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c24-17-6-8-18(9-7-17)27-12-14-28(15-13-27)22(31)16-29-23(32)30-20(25-29)10-11-21(26-30)33-19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYPVFFAOWSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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